Ethyl 1-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 1-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperidine-4-carboxylate” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It’s a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Scientific Research Applications
Peptide Synthesis and Carboxyl-Group Protection
The 2-(p-nitrophenylthio)ethyl group, a related functional group, serves as an alternative for carboxyl-group protection in peptide synthesis. This group is selectively removed after conversion to the corresponding sulphone by treatment with alkali, illustrating a methodological advantage in synthetic chemistry. This approach facilitates the selective manipulation of carboxyl groups, essential for constructing complex peptide sequences (Amaral, 1969).
Anticancer Agent Development
A series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and evaluated as potential anticancer agents. This research indicates the versatility of piperidine derivatives in drug design, showcasing their potential in developing novel anticancer therapies. The synthesized compounds showed promising activity, highlighting the role of such structures in medicinal chemistry (Rehman et al., 2018).
Enzyme Inhibition Studies
A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and evaluated for their enzyme inhibition activities. This study demonstrates the application of piperidine derivatives in developing enzyme inhibitors, offering a pathway to discovering new therapeutic agents. The molecular docking studies further elucidate the potential of these compounds as inhibitors, providing insights into their interaction with target proteins (Khalid et al., 2014).
Electrolyte Enhancement in Li-ion Batteries
The use of 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries showcases the application of piperidine derivatives in improving the performance of energy storage devices. This compound enhances conductivity and discharge capacity, demonstrating the chemical versatility and utility of piperidine derivatives beyond pharmaceuticals, towards materials science and engineering (Kim et al., 2013).
Properties
IUPAC Name |
ethyl 1-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O6S/c1-2-26-14(21)10-5-7-19(8-6-10)12-4-3-11(9-13(12)20(22)23)27(24,25)15(16,17)18/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVVJNHKNGZYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.